

Fimepinostat vs. Romidepsin: A Comparative Guide to HIV Latency Reversal

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Compound of Interest					
Compound Name:	Fimepinostat				
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For Researchers, Scientists, and Drug Development Professionals

The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent HIV reservoirs for subsequent elimination. Histone deacetylase (HDAC) inhibitors have been a cornerstone of this approach, with romidepsin emerging as a potent latency-reversing agent (LRA) in clinical trials.[1][2][3] However, the development of novel agents with improved efficacy and safety profiles is ongoing. **Fimepinostat**, a dual inhibitor of HDAC and phosphoinositide 3-kinase (PI3K), has shown promise as a potent LRA with a potentially favorable impact on T cell activation.[1][2][4]

This guide provides a comprehensive comparison of **fimepinostat** and romidepsin, presenting experimental data on their efficacy in reversing HIV latency, their effects on T cell biology, and the underlying signaling pathways they modulate.

Quantitative Comparison of Latency Reversal and Cellular Effects

The following tables summarize the key quantitative findings from in vitro and ex vivo studies comparing **fimepinostat** and romidepsin.



Cell Line Models	Fimepinostat	Romidepsi	in (for	obinostat parison)	Reference
J-lat Tat-GFP (% GFP Expression)	Similar effect at 25 nM	Similar effe 2.5 nM	ct at Trend	ded lower at nM	[1]
ACH-2 (HIV-1 p24 Production)	Trended higher at 50 nM	Lower than Fimepinost	Lowe	er than both 5 nM	[1]
Ex Vivo Patient C (CD4+ T cells from HIV-1+ donors)		at F	Romidepsin	Ref	erence
Cell-associated unspliced HIV-1 RI				n of [1]	
T Cell Effects (PBMCs from Fimepinostat uninfected donors)		at F	Romidepsin		erence
T Cell Activation (CD69 Expression)	Decreased		Increased		
T Cell Proliferation No neg (Ki67 Expression)		impact c	Not specified, bother HDACis concrease		

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.

In Vitro Latency Reversal in Cell Lines

Cell Lines:



- J-lat Tat-GFP: A Jurkat T cell line latently infected with an HIV-1 provirus containing a GFP reporter gene. GFP expression is a direct measure of HIV-1 reactivation.
- ACH-2: A T-lymphocytic cell line containing a single integrated copy of the HIV-1 provirus.
 Latency reversal is measured by the production of the HIV-1 p24 antigen.[1][5]
- Drug Concentrations:
 - Fimepinostat: Tested at concentrations up to 50 nM. A concentration of 25 nM was found to be comparable to romidepsin in latency reversal.[1]
 - Romidepsin: Tested at concentrations up to 5 nM. A concentration of 2.5 nM was used for direct comparison with fimepinostat.[1]
 - Panobinostat: Used as a comparator at a concentration of 12.5 nM.[1]
- Treatment and Analysis:
 - Cells were incubated with the respective drugs for 48 hours.
 - In J-lat Tat-GFP cells, HIV-1 reactivation was quantified by measuring the percentage of GFP-positive cells and the median fluorescence intensity using flow cytometry.
 - In ACH-2 cells, HIV-1 p24 production in the cell supernatant was measured by ELISA.
 - Cell viability was assessed to ensure that the observed effects were not due to cytotoxicity.
 [1][6]

Ex Vivo Latency Reversal in Patient Cells

- Sample Source: CD4+ T cells were isolated from HIV-1-infected donors on long-term combination antiretroviral therapy (cART) with suppressed viral loads.
- Stimulation: Isolated CD4+ T cells were stimulated ex vivo with clinically relevant concentrations of **fimepinostat** and romidepsin.
- Analysis: The primary endpoint was the measurement of cell-associated unspliced HIV-1 RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This



provides a direct measure of HIV-1 transcription.[1][5]

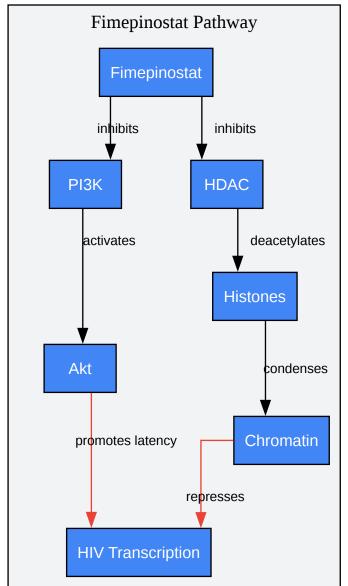
T Cell Activation and Proliferation Assays

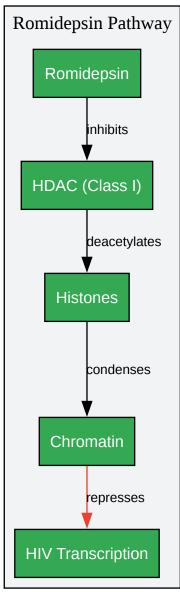
- Sample Source: Peripheral blood mononuclear cells (PBMCs) were isolated from uninfected donors.
- Stimulation: PBMCs were stimulated with **fimepinostat** or romidepsin.
- Analysis:
 - T cell activation was determined by measuring the expression of the early activation marker CD69 on CD4+ T cells via flow cytometry.
 - T cell proliferation was assessed by measuring the expression of the proliferation marker
 Ki67 on CD4+ T cells via flow cytometry.[1][5]

Signaling Pathways and Experimental Workflow

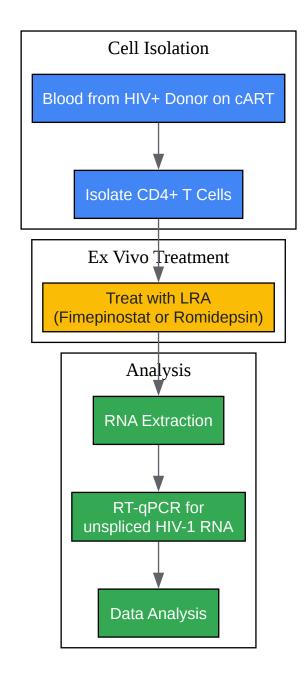
The distinct mechanisms of action of **fimepinostat** and romidepsin, as well as the experimental workflow for evaluating latency reversal, can be visualized through the following diagrams.











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